molecular formula C20H23F3N4O2 B2890647 2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1226446-77-0

2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2890647
CAS RN: 1226446-77-0
M. Wt: 408.425
InChI Key: GPHPNQSFMDXWAE-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide . It has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .


Synthesis Analysis

The synthesis of this compound involves the use of magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .


Chemical Reactions Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrimidine Derivatives : Research on pyrimidine derivatives focuses on their synthesis for various applications, including their antimicrobial activities. For example, the study by Hossan et al. explores the synthesis of pyrimidinones and oxazinones derivatives as antimicrobial agents, indicating the importance of pyrimidine structures in developing new pharmaceuticals (Hossan et al., 2012).

  • Crystal Structures of Pyrimidine Compounds : Crystallographic studies, such as those by Subasri et al., detail the crystal structures of pyrimidine compounds, contributing to the understanding of their chemical behavior and potential for forming stable compounds with desired properties (Subasri et al., 2016).

Biological Applications

  • Antimicrobial Activity : Pyrimidine derivatives have been studied for their antimicrobial properties, with some compounds showing significant antibacterial and antifungal activities. This suggests the potential for compounds within this chemical family to be developed into new antimicrobial agents (Majithiya & Bheshdadia, 2022).

  • Cytotoxic Activity : Studies on the cytotoxic activities of pyrimidine derivatives against cancer cell lines indicate their potential in cancer research. For instance, Al-Sanea et al. investigated certain pyrimidin-4-yl acetamide derivatives for their in vitro cytotoxic activity, highlighting the therapeutic potential of these compounds in oncology (Al-Sanea et al., 2020).

  • Radioligand Imaging : Pyrimidineacetamides have been explored for their use in radioligand imaging, particularly in positron emission tomography (PET) for imaging translocator proteins. This application demonstrates the potential of pyrimidine derivatives in diagnostic imaging and neuroscience research (Dollé et al., 2008).

properties

IUPAC Name

2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-13-6-5-9-27(11-13)19-24-14(2)10-18(26-19)29-12-17(28)25-16-8-4-3-7-15(16)20(21,22)23/h3-4,7-8,10,13H,5-6,9,11-12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHPNQSFMDXWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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